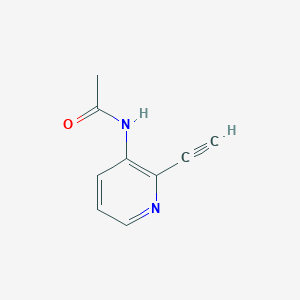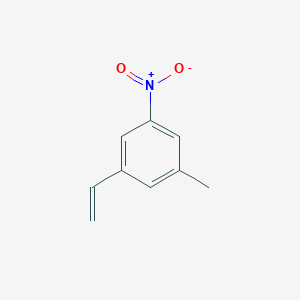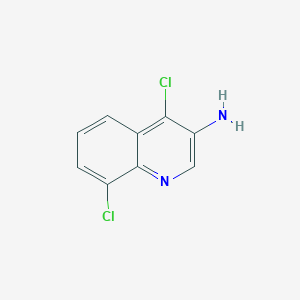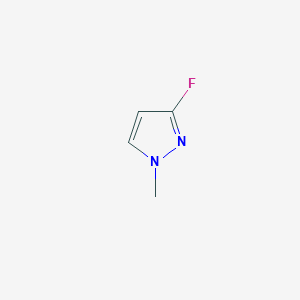![molecular formula C16H18N2OS2 B13134460 (R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide CAS No. 400713-41-9](/img/structure/B13134460.png)
(R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide is a complex organic compound that features a quinuclidine moiety linked to a bithiophene structure via a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide typically involves the following steps:
Formation of the Quinuclidine Moiety: The quinuclidine structure can be synthesized through a series of cyclization reactions starting from simple amines and aldehydes.
Bithiophene Synthesis: The bithiophene unit is usually prepared via a coupling reaction of thiophene derivatives.
Coupling Reaction: The final step involves coupling the quinuclidine moiety with the bithiophene unit through an amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of ®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are often used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Aplicaciones Científicas De Investigación
®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a muscarinic receptor antagonist, which could be useful in treating conditions like overactive bladder.
Material Science: The bithiophene unit makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its interactions with various biological targets are of interest for understanding receptor-ligand dynamics.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with muscarinic receptors. It binds to these receptors, inhibiting their activity and thereby modulating physiological responses. The quinuclidine moiety is crucial for this binding, as it mimics the structure of acetylcholine, the natural ligand for muscarinic receptors .
Comparación Con Compuestos Similares
Similar Compounds
Quinuclidin-3-yl acetate: Another quinuclidine derivative with similar receptor binding properties.
Quinuclidin-3-yl benzhydrylcarbamate: Known for its high affinity for muscarinic receptors.
Uniqueness
®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide is unique due to the presence of the bithiophene unit, which imparts additional electronic properties and potential for use in material science applications, setting it apart from other quinuclidine derivatives.
Propiedades
Número CAS |
400713-41-9 |
|---|---|
Fórmula molecular |
C16H18N2OS2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-thiophen-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C16H18N2OS2/c19-16(17-12-10-18-7-5-11(12)6-8-18)15-4-3-14(21-15)13-2-1-9-20-13/h1-4,9,11-12H,5-8,10H2,(H,17,19)/t12-/m0/s1 |
Clave InChI |
BUAOGICCFROPLN-LBPRGKRZSA-N |
SMILES isomérico |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(S3)C4=CC=CS4 |
SMILES canónico |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(S3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


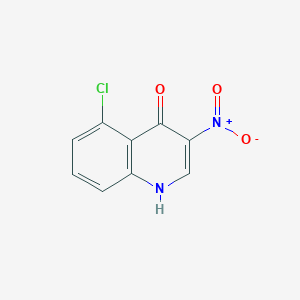
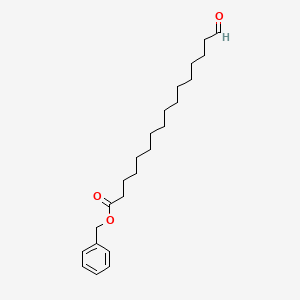

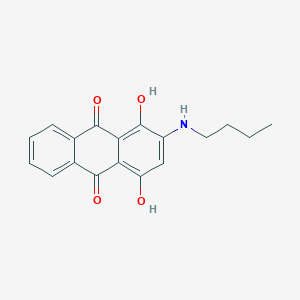
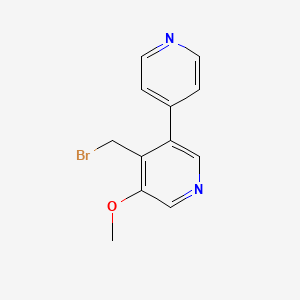
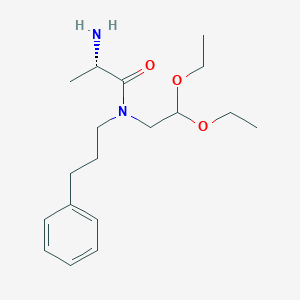
![tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B13134412.png)
![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)
